molecular formula C7H9F3N4O3 B2577278 2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid CAS No. 2225137-28-8

2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid

Cat. No.: B2577278
CAS No.: 2225137-28-8
M. Wt: 254.169
InChI Key: SBYBTYPTZKRUBP-UHFFFAOYSA-N
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Description

2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid is a synthetic organic compound characterized by the presence of an azido group, a trifluoromethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid typically involves multiple steps. One common route starts with the preparation of 3-azidopropanamine, which is then reacted with 4,4,4-trifluorobutanoic acid chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can act as a nucleophile, forming covalent bonds with electrophilic centers in other molecules. Additionally, the trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azidopropanamido)-4,4,4-trifluorobutanoic acid is unique due to the combination of the azido group and the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2-(3-azidopropanoylamino)-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O3/c8-7(9,10)3-4(6(16)17)13-5(15)1-2-12-14-11/h4H,1-3H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYBTYPTZKRUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(=O)NC(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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